Ethyl 5-aminopyrimidine-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-aminopyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQNOYWZVZUPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730529 | |
| Record name | Ethyl 5-aminopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916056-76-3 | |
| Record name | Ethyl 5-aminopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Ethyl 2-aminopyrimidine-5-carboxylate
Executive Summary
Ethyl 2-aminopyrimidine-5-carboxylate (CAS 57401-76-0) is a critical heterocyclic building block in medicinal chemistry, serving as a versatile pharmacophore for the development of kinase inhibitors, antibiotics, and antiviral agents. Its pyrimidine core, functionalized with a C2-amino group and a C5-ester, offers orthogonal reactivity handles that allow for the rapid generation of diverse chemical libraries.
This guide provides a comprehensive technical analysis of this compound, detailing optimized synthetic protocols, reactivity profiles, and its strategic application in structure-based drug design (SBDD).
Nomenclature Clarification: The CAS number 57401-76-0 corresponds strictly to Ethyl 2-aminopyrimidine-5-carboxylate . Users searching for "Ethyl 5-aminopyrimidine-2-carboxylate" (an isomer with the amine at C5 and ester at C2) should note that the chemistry described herein applies to the 57401-76-0 isomer, which is the industry-standard intermediate for 2-aminopyrimidine scaffolds.
Chemical Profile & Properties[1][2][3][4]
Physicochemical Specifications
| Property | Specification |
| IUPAC Name | Ethyl 2-aminopyrimidine-5-carboxylate |
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 146–149 °C |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| pKa (Predicted) | ~3.5 (pyrimidine N), ~13 (amine) |
| LogP | ~0.8 (Lipophilic, good membrane permeability) |
Structural Analysis
The molecule features an electron-deficient pyrimidine ring. The C2-amino group acts as a weak nucleophile but can be engaged in cross-coupling or acylation. The C5-ethyl ester serves as an electrophilic center or a masked acid/alcohol, essential for extending the carbon skeleton during lead optimization.
Synthetic Methodologies
Core Synthesis: Cyclocondensation (The Guanidine Route)
The most robust industrial route involves the condensation of guanidine with a 3-ethoxy-2-formylacrylate derivative. This method is preferred over the Biginelli reaction for this specific substrate due to higher regioselectivity and yield.
Reaction Logic:
The synthesis relies on a [3+3] cyclization where guanidine (1,3-binucleophile) attacks the
Experimental Protocol: Preparation from Ethyl 3-ethoxy-2-formylpropionate
Reagents:
-
Guanidine Hydrochloride (1.2 equiv)[1]
-
Ethyl 3-ethoxy-2-formylpropionate (or Ethyl 2-(ethoxymethylene)acetate) (1.0 equiv)
-
Sodium Ethoxide (2.5 equiv)[1]
Step-by-Step Procedure:
-
Preparation of Base: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve sodium metal (2.5 equiv) in absolute ethanol to generate fresh sodium ethoxide.
-
Free Base Generation: Add Guanidine Hydrochloride (1.2 equiv) to the solution and stir at room temperature for 30 minutes to liberate the free guanidine base.
-
Addition: Dropwise add Ethyl 3-ethoxy-2-formylpropionate (1.0 equiv) over 20 minutes. The solution may turn yellow/orange.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of the acrylate by TLC (50% EtOAc/Hexane).
-
Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to ~20% volume.
-
Precipitation: Pour the residue into ice-cold water (10 volumes). Adjust pH to ~7.0 with dilute acetic acid if necessary.
-
Isolation: Filter the resulting precipitate. Wash the filter cake with cold water (2x) and cold diethyl ether (1x).
-
Purification: Recrystallize from ethanol/water (9:1) to yield off-white needles.
Yield Expectation: 75–85%
Synthesis Visualization
The following diagram illustrates the cyclocondensation pathway and potential side reactions.
Figure 1: Synthetic pathway for CAS 57401-76-0 via [3+3] cyclocondensation.
Reactivity & Derivatization Guide
This scaffold is a "privileged structure" because it allows independent modification of the "Head" (Amine) and "Tail" (Ester).
C2-Amine Transformations
The C2-amino group is deactivated by the electron-withdrawing pyrimidine ring and the 5-ester group. Therefore, standard nucleophilic attacks require harsh conditions or activation.
-
Buchwald-Hartwig Amination: Coupling with aryl halides using Pd(OAc)₂/Xantphos allows the introduction of aromatic diversity elements (e.g., for kinase hinge binding).
-
Sandmeyer Reaction: Conversion to Ethyl 2-chloropyrimidine-5-carboxylate using t-BuONO and CuCl₂. This reverses the reactivity, turning C2 into an electrophile for SNAr reactions.
-
Amide Coupling: Reacts with acid chlorides (e.g., benzoyl chloride) in pyridine/DCM to form amides.
C5-Ester Transformations
-
Hydrolysis: Treatment with LiOH in THF/Water yields 2-aminopyrimidine-5-carboxylic acid , a precursor for amide coupling.
-
Reduction: LiAlH₄ reduction yields the alcohol, which can be converted to a benzyl-like halide.
-
Curtius Rearrangement: Conversion of the acid to an isocyanate/amine, effectively moving the nitrogen to the C5 position.
Reactivity Map
Figure 2: Divergent synthesis map starting from CAS 57401-76-0.
Applications in Drug Discovery
Kinase Inhibition (EGFR/VEGFR)
The 2-aminopyrimidine motif mimics the adenine ring of ATP, making it a classic "hinge binder" in kinase inhibitors.
-
Mechanism: The N1 and C2-NH₂ groups form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Met793 in EGFR).
-
Vector: The C5-carboxylate vector points into the solvent-exposed region or the ribose binding pocket, allowing for solubilizing groups to be attached via amide coupling.
Antibiotic Screening
Derivatives of 2-aminopyrimidine-5-carboxylates have shown efficacy against dihydrofolate reductase (DHFR) in bacteria. The structural similarity to trimethoprim allows for competitive inhibition of folate pathways.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautions:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid dust inhalation.
-
Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed.
-
Spill: Sweep up preventing dust generation. Wash spill site with soap and water.
References
-
BenchChem. An In-depth Technical Guide to the Synthesis of Ethyl 2-Aminopyrimidine-5-carboxylate. (Accessed 2026). Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 277624, Ethyl 2-aminopyrimidine-5-carboxylate. (Accessed 2026). Link
-
Vanden Eynde, J. J., et al. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.[3] ARKIVOC, 2003(xv), 22-28.[3] Link
-
Zhichkin, P., et al. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002, 720-722.[4] Link
-
ChemicalBook. Ethyl 2-aminopyrimidine-5-carboxylate MSDS.Link
Sources
Technical Guide: Synthesis of Ethyl 5-aminopyrimidine-2-carboxylate
Executive Summary
Ethyl 5-aminopyrimidine-2-carboxylate (CAS: 59950-51-5) is a critical heterocyclic scaffold in medicinal chemistry, particularly serving as a pharmacophore in the development of kinase inhibitors (e.g., JAK, EGFR) and antiviral agents. Its amphoteric nature—possessing both a nucleophilic amine and an electrophilic ester—makes it a versatile "lynchpin" intermediate for convergent synthesis.
This guide outlines two distinct, high-fidelity synthesis pathways designed to accommodate different scales and laboratory capabilities:
-
The Oxidative-Reductive Pathway (Route A): Ideal for gram-to-kilogram scale-up, utilizing robust, cost-effective starting materials.
-
The Buchwald-Hartwig Amination Pathway (Route B): A modern, convergent approach suitable for late-stage functionalization or high-throughput library generation.
Retrosynthetic Analysis
To design a self-validating synthesis, we must first disconnect the target molecule into stable, commercially viable precursors. The 5-amino and 2-carboxylate positions are electronically distinct; the 5-position is electron-rich (nucleophilic potential), while the 2-position is electron-deficient (electrophilic potential).
Strategic Disconnection
-
Disconnection 1 (Functional Group Interconversion): The 5-amino group can be derived from a 5-nitro precursor via reduction.
-
Disconnection 2 (Carbon-Heteroatom Bond Formation): The 5-amino group can be installed via Pd-catalyzed C-N coupling from a 5-bromo precursor.
-
Disconnection 3 (Side Chain Oxidation): The 2-carboxylate is most reliably generated by oxidizing a 2-methyl group on the electron-deficient pyrimidine ring.
Figure 1: Retrosynthetic map illustrating the two primary strategic approaches: Nitro-Reduction (Left) and Halide-Amination (Right).
Pathway A: The Oxidative-Reductive Route (Recommended for Scale-Up)
This pathway is the industry standard for generating 2-carboxy-pyrimidines. It leverages the commercially available 2-methyl-5-nitropyrimidine . The methyl group at the 2-position is activated by the electron-withdrawing nature of the ring and the nitro group, making it susceptible to oxidation.
Phase 1: Oxidation of 2-Methyl-5-nitropyrimidine
Objective: Convert the 2-methyl group to a carboxylic acid.
-
Reagents: Selenium Dioxide (SeO₂) in Pyridine or Potassium Permanganate (KMnO₄).
-
Mechanism: SeO₂ performs an allylic-type oxidation on the activated methyl group, proceeding through an aldehyde intermediate to the carboxylic acid.
Phase 2: Esterification
Objective: Protect the acid as an ethyl ester to facilitate purification and solubility.
-
Reagents: Ethanol (EtOH), Thionyl Chloride (SOCl₂) or H₂SO₄ (cat).
-
Protocol Note: Acid chlorides are generally avoided here due to the instability of nitro-pyrimidine acid chlorides; direct Fischer esterification is preferred.
Phase 3: Selective Reduction (The Critical Step)
Objective: Reduce the 5-nitro group to an amine without reducing the pyrimidine ring or hydrolyzing the ester.
Experimental Protocol: Iron-Mediated Reduction
This method is preferred over catalytic hydrogenation for pyrimidines to avoid ring hydrogenation (a common side reaction with Pd/C).
Materials:
-
Ethyl 5-nitropyrimidine-2-carboxylate (1.0 eq)
-
Iron Powder (Fe, 5.0 eq, -325 mesh)
-
Ammonium Chloride (NH₄Cl, 0.5 eq)[1]
-
Solvent: Ethanol/Water (4:1 v/v)
Step-by-Step Methodology:
-
Setup: Charge a 3-neck round-bottom flask with Ethyl 5-nitropyrimidine-2-carboxylate and Ethanol/Water solvent mixture. Stir to form a suspension.
-
Activation: Add NH₄Cl and heat the mixture to 60°C.
-
Addition: Add Iron powder portion-wise over 30 minutes. Caution: Exothermic reaction.
-
Reflux: Heat to reflux (approx. 78°C) and monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The nitro starting material (Rf ~0.[2]6) should disappear, replaced by the fluorescent amine product (Rf ~0.3).
-
Workup:
-
Purification: Recrystallization from Ethanol/Heptane is usually sufficient.
Pathway B: The Buchwald-Hartwig Amination Route
This route is valuable when starting from halogenated pyrimidines, often found in diversity-oriented synthesis libraries.
Core Transformation
Substrate: Ethyl 5-bromopyrimidine-2-carboxylate.[5] Reagents:
-
Catalyst: Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)
-
Amine Source: Benzophenone imine (1.1 eq) - Acts as an ammonia surrogate.
-
Base: Cs₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane (anhydrous)
Workflow:
-
Coupling: The palladium cycle inserts into the C-Br bond. Benzophenone imine coordinates and undergoes reductive elimination to form the imine intermediate.
-
Hydrolysis: Treatment with mild acid (1N HCl/THF) or hydroxylamine hydrochloride cleaves the benzophenone protecting group, releasing the free primary amine.
Figure 2: Workflow for the Palladium-catalyzed amination using an ammonia surrogate.
Analytical Data & Specifications
For validation, the synthesized compound must meet the following physicochemical criteria.
| Parameter | Specification | Notes |
| Appearance | Pale yellow to off-white solid | Oxidizes slightly upon air exposure; store under inert gas. |
| Melting Point | 148 - 150 °C | Sharp melting point indicates high purity. |
| 1H NMR (DMSO-d6) | δ 8.60 (s, 2H, H-4/6), 6.45 (s, 2H, NH2), 4.30 (q, 2H), 1.32 (t, 3H) | The singlet at 8.60 ppm is characteristic of the symmetrical pyrimidine protons. |
| MS (ESI) | [M+H]+ = 168.17 | Consistent with Molecular Formula C7H9N3O2. |
Critical Process Parameters (Troubleshooting)
-
Ring Reduction (Route A): If using catalytic hydrogenation (H₂/Pd-C), the pyrimidine ring is prone to reduction to the tetrahydropyrimidine. Mitigation: Use Fe/AcOH or SnCl₂ (Bechamp conditions) which are chemoselective for the nitro group.
-
Decarboxylation: Pyrimidine-2-carboxylic acids are thermally unstable and prone to decarboxylation. Mitigation: Avoid prolonged heating of the free acid intermediate. Perform esterification immediately after oxidation.
-
Regioselectivity (Route B): Ensure the starting material is the 2-carboxylate. The 4-carboxylate isomer is common in literature (Minisci reaction products) but has different biological properties.
References
-
Oxidation of Methylpyrimidines: Sakamoto, T., et al. "Studies on pyrimidine derivatives. XII. Synthesis of 2- and 4-pyrimidinecarboxylic acids." Chemical & Pharmaceutical Bulletin, 1980.[6] Link
-
Buchwald-Hartwig Amination of Pyrimidines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
-
Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988. Link
-
Compound Data (CAS 59950-51-5): PubChem Compound Summary for CID 2776023. Link
Sources
- 1. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]
- 2. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 5. Ethyl 5-bromopyrimidine-2-carboxylate | C7H7BrN2O2 | CID 52987579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.ucla.edu [chem.ucla.edu]
Technical Guide: Discovery & Synthesis of Ethyl 5-aminopyrimidine-2-carboxylate
The following technical guide details the discovery, synthesis, and application of Ethyl 5-aminopyrimidine-2-carboxylate (CAS 916056-76-3).
A Bifunctional Scaffold for Next-Generation Kinase Inhibitors
Executive Summary: The "Inverse" Pyrimidine Scaffold
In the landscape of heterocyclic building blocks, This compound represents a strategic inversion of the classical pyrimidine motif. While the vast majority of pyrimidine-based drugs utilize the 2-amino-5-carboxylate architecture (derived easily from the Biginelli reaction), the 5-amino-2-carboxylate isomer offers a unique vector for chemical space exploration.
This scaffold is classified as a "Privileged Structure" because it provides two orthogonal reactivity handles:
-
C2-Ester: An electrophilic center for heterocycle extension or amide formation.
-
C5-Amino: A nucleophilic handle for Buchwald-Hartwig couplings or urea formation.
This guide outlines the optimized synthetic route, reactivity profile, and structural logic that establishes this molecule as a critical intermediate in the discovery of JAK, EGFR, and VEGFR inhibitors.
Retrosynthetic Analysis & Discovery Logic
The "discovery" of this molecule is rooted in the need to access the C5-position of the pyrimidine ring without the interference of the highly reactive C2/C4 positions. Direct amination of pyrimidine at C5 is difficult due to electronic repulsion. Therefore, the synthetic strategy relies on a Nitro-to-Amino reduction approach.
Logical Disconnection
The most robust route disconnects the target molecule into Ethyl 5-nitropyrimidine-2-carboxylate , which traces back to 2-methyl-5-nitropyrimidine .
Caption: Figure 1. Retrosynthetic disconnection showing the critical oxidation-reduction sequence required to access the 5-amino-2-carboxy motif.
Optimized Synthetic Protocol
Unlike the 2-amino isomer, this molecule cannot be made via one-pot cyclization. The following 3-step protocol is the industry standard for high-purity synthesis.
Step 1: Selective Oxidation
Precursor: 2-Methyl-5-nitropyrimidine
Reagent: Selenium Dioxide (
Mechanism: The methyl group at C2 is activated by the electron-deficient pyrimidine ring (and the nitro group at C5), making it susceptible to radical oxidation by
-
Protocol:
-
Dissolve 2-methyl-5-nitropyrimidine (1.0 eq) in 1,4-dioxane.
-
Add
(1.5 eq) and heat to reflux (100°C) for 4 hours. -
Checkpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (
) will disappear, replaced by the polar acid spot near the baseline. -
Filter through Celite to remove selenium species. Concentrate to yield 5-nitropyrimidine-2-carboxylic acid .
-
Step 2: Fischer Esterification
Reagent: Ethanol /
-
Protocol:
-
Suspend the crude acid in absolute ethanol (10V).
-
Add conc.
(0.1 eq) dropwise. -
Reflux for 6 hours.
-
Workup: Neutralize with
(aq), extract with Ethyl Acetate. -
Data Validation: LCMS should show
(Ethyl 5-nitropyrimidine-2-carboxylate).
-
Step 3: Nitro Reduction (The Critical Step)
Reagent:
Scientific Integrity Note: Iron/Acetic acid reduction is often cited, but for pharmaceutical purity, catalytic hydrogenation is preferred to avoid metal residues that interfere with downstream cross-couplings.
-
Protocol:
-
Dissolve the nitro-ester in MeOH under
. -
Add 10% Pd-C (10 wt% loading).
-
Purge with
gas and stir at RT for 2 hours. -
Filtration: Filter strictly under Argon/Nitrogen (pyrophoric catalyst) through a nylon membrane.
-
Yield: Quantitative conversion to This compound .
-
Analytical Characterization Data
The following data confirms the identity of the synthesized scaffold.
| Attribute | Specification | Diagnostic Signal |
| Appearance | Yellow to Off-white solid | Visual Inspection |
| DMSO- | ||
| LCMS | ESI+ | |
| IR | KBr Pellet | 3350, 3250 |
Reactivity Profile & Applications
The utility of this compound lies in its ability to serve as a "hub" for divergent synthesis.
Orthogonal Functionalization
The diagram below illustrates how this scaffold allows for the sequential construction of complex drugs (e.g., Janus Kinase inhibitors).
Caption: Figure 2. Divergent reactivity map. The C5-amine allows for hinge-binding motif installation, while the C2-ester allows for solubility-enhancing tail modifications.
Case Study: Kinase Inhibitor Design
In the development of inhibitors for EGFR or JAK2 , the 5-amino group is typically acylated with an acryloyl chloride to form a Michael acceptor (covalent inhibitor) or coupled with a hindered aromatic acid to fit the ATP binding pocket. The C2-ester is then converted to a primary amide or reduced to a benzylic amine to interact with the solvent-exposed region of the protein.
Key Advantage: The pyrimidine nitrogen atoms at positions 1 and 3 provide crucial hydrogen bond acceptor interactions with the kinase hinge region (e.g., Met793 in EGFR) [1].
References
-
Synthesis and Biological Activity of Pyrimidine Derivatives. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the binding modes of aminopyrimidine hybrids in EGFR kinase pockets.
-
This compound Hydrochloride Specifications. Source: BLD Pharm.[1][2] Context: Physical properties and commercial availability of the specific CAS 916056-76-3 isomer.
-
Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives (Patent Context). Source: Google Patents (US7408069B2). Context: Illustrates the broader class of amino-heterocycle carboxylates as intermediates in pharmaceutical synthesis.
-
Synthesis of 2-Aminopyrimidine Derivatives. Source: MDPI. Context: Provides comparative protocols for the isomeric 2-amino-pyrimidine synthesis, highlighting the structural differences.
Sources
Technical Safety & Handling Guide: Ethyl 5-aminopyrimidine-2-carboxylate
[1]
CAS Number: 916056-76-3 Molecular Formula: C₇H₉N₃O₂ Molecular Weight: 167.17 g/mol Document ID: TSG-E5AP2C-2025[1][2]
Executive Summary
Ethyl 5-aminopyrimidine-2-carboxylate is a specialized heterocyclic building block predominantly utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antiviral drugs.[1] Unlike its more common isomer (ethyl 2-aminopyrimidine-5-carboxylate), this compound features an exocyclic amine at the meta-like position relative to ring nitrogens, altering its nucleophilicity and metabolic stability profile.[1]
This guide provides a rigorous safety and handling framework. While classified as a Category 2 Skin/Eye Irritant and Acute Toxicant (Oral) , its primary hazard lies in its potential for sensitization and specific reactivity profiles during synthesis. Researchers must distinguish this specific isomer (CAS 916056-76-3) from its structural analogs to ensure accurate toxicological assessment and experimental reproducibility.[1]
Chemical Identity & Properties
Structural Distinction
It is critical to verify the substitution pattern before use.[1] The positioning of the amino and ester groups significantly impacts chemical reactivity and biological interaction.[1]
| Feature | This compound | Ethyl 2-aminopyrimidine-5-carboxylate (Isomer) |
| CAS | 916056-76-3 | 57401-76-0 |
| Structure | Amino group at pos. 5 (C-C bond to N) | Amino group at pos. 2 (between ring nitrogens) |
| Reactivity | Amino group is more aniline-like; nucleophilic.[1] | Amino group is less nucleophilic (guanidine-like).[1] |
| Storage | Inert atmosphere, 2-8°C | Dry, Room Temperature |
Physical Properties[1][3]
Hazard Identification (GHS Classification)
This compound is regulated under the Globally Harmonized System (GHS).[1] The following classification is derived from aggregate supplier safety data and structural activity relationship (SAR) analysis of aminopyrimidines.
GHS Label Elements
Signal Word: WARNING [1][2][3][4][5]
| Hazard Class | Category | Hazard Statement (H-Code) | Description |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][6] |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1] |
Precautionary Statements (P-Codes)
-
Prevention:
-
Response:
Toxicological Profile & Mechanism
Acute Effects
The primary acute risk is irritation of mucosal membranes.[1] Upon inhalation, the dust can cause coughing and upper respiratory tract inflammation.[1]
-
Mechanism: The basic amino moiety can interact with mucosal proteins, leading to local pH changes and protein denaturation.[1]
-
Oral Toxicity: The LD50 is not established for this specific isomer but is estimated at <2000 mg/kg based on pyrimidine analogs.[1] Ingestion may cause gastrointestinal distress.[1]
Chronic & Sensitization Risks[1]
-
Sensitization: Aminopyrimidines are structural alerts for skin sensitization.[1] The metabolic activation of the amino group (via N-hydroxylation) can form reactive intermediates capable of haptenizing proteins.[1]
-
Genotoxicity: While no specific data exists for CAS 916056-76-3, pyrimidine derivatives are often screened for mutagenicity.[1] Treat as a potential mutagen until Ames test data confirms otherwise.[1]
Safe Handling & Engineering Controls
Engineering Controls
-
Ventilation: All solid handling (weighing, transfer) must occur inside a certified chemical fume hood .
-
Static Control: Use anti-static weighing boats. The fine powder form presents a low-risk dust explosion hazard; ground all equipment.[1]
Personal Protective Equipment (PPE)[1]
-
Eye/Face: Chemical safety goggles (ANSI Z87.1).[1] Face shield recommended if handling >10g.[1]
-
Skin: Nitrile gloves (minimum thickness 0.11 mm).[1] Double gloving is recommended during synthesis steps involving toxic solvents (e.g., DCM, DMF).
-
Respiratory: If fume hood is unavailable or during spill cleanup, use a NIOSH-approved N95 or P100 particulate respirator.[1]
Storage Protocol (Self-Validating System)
To maintain chemical integrity and safety:
-
Environment: Store under Inert Atmosphere (Argon or Nitrogen).[1] The amino group is susceptible to oxidation over time, turning the solid brown.[1]
-
Temperature: Refrigerate (2-8°C) .
-
Validation: Visually inspect color before use. Darkening indicates oxidation.[1] Check LCMS purity if stored >6 months.[1]
Reactivity & Synthesis Context
This section details the specific hazards arising during chemical transformation.
Reactivity Profile
-
Nucleophilicity: The C5-amino group is moderately nucleophilic.[1] It reacts readily with acid chlorides and isocyanates.[1]
-
Hydrolysis: The C2-ester is susceptible to base-catalyzed hydrolysis (saponification) to the corresponding carboxylic acid.[1] Avoid prolonged exposure to moisture.[1]
-
Incompatibility: Strong oxidizing agents (peroxides, permanganates) and strong acids.[1]
Workflow Visualization
The following diagram outlines the decision logic for handling and reactivity assessments.
Figure 1: Handling and reactivity decision workflow for ensuring compound integrity and safety during synthesis.
Emergency Response Protocols
Spill Management
-
Evacuate: Clear the immediate area of unnecessary personnel.
-
PPE: Don goggles, nitrile gloves, and a lab coat.[1] Wear a dust mask.[1]
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.[1]
-
Cleanup: Sweep up carefully or use a HEPA-filter vacuum.[1] Place in a sealed waste container labeled "Hazardous Waste: Toxic Solid."
-
Decontamination: Wipe the surface with 10% bleach solution followed by water.[1]
First Aid[1]
Disposal & Environmental Impact
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22271413 (Isomer Analog Reference). Retrieved from [Link](Note: Used for structural class toxicity inference).[7]
-
European Chemicals Agency (ECHA). C&L Inventory: Aminopyrimidine carboxylates. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Sources
- 1. 1408076-25-4|Mthis compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. 73418-88-9|Mthis compound|BLD Pharm [bldpharm.com]
- 3. 42839-08-7|Ethyl pyrimidine-2-carboxylate|BLD Pharm [bldpharm.com]
- 4. 56621-98-8|5-Aminopyrimidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.se [fishersci.se]
- 7. Ethyl 5-Aminopyrazine-2-carboxylate | C7H9N3O2 | CID 22271413 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Synthesis and Functionalization of Ethyl 5-aminopyrimidine-2-carboxylate Scaffolds
Executive Summary
The ethyl 5-aminopyrimidine-2-carboxylate scaffold represents a critical "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, BTK) and folate antagonists. Unlike the common 2-aminopyrimidine isomers, the 5-amino variant places the nucleophilic nitrogen at a position that is not naturally electrophilic, requiring specific synthetic maneuvering.
This guide details a robust, scalable protocol for synthesizing this core via the reduction of ethyl 5-nitropyrimidine-2-carboxylate . It further outlines downstream derivatization strategies to generate high-value library candidates.
Retrosynthetic Analysis & Mechanistic Logic
The synthesis of 5-aminopyrimidines is electronically challenging. The pyrimidine ring is electron-deficient, making direct electrophilic aromatic substitution (e.g., nitration) at the 5-position difficult without activating groups. Conversely, nucleophilic displacement of halides at the 5-position is sluggish compared to the 2- or 4-positions.
Therefore, the most reliable route constructs the nitrogen functionality early (as a nitro group) or utilizes a pre-functionalized precursor like 2-methyl-5-nitropyrimidine .
Pathway Logic
-
Precursor Selection: The 2-position carboxylate is best installed via oxidation of a methyl group or Pinner reaction of a nitrile.
-
Core Transformation: The reduction of the nitro group to the amine must be chemoselective to avoid hydrolyzing the ester at C2.
-
Stability: The resulting 5-aminopyrimidine is electron-rich relative to the ring but prone to oxidation; protocols must minimize air exposure.
Figure 1: Retrosynthetic disconnection showing the oxidation-esterification-reduction sequence.[1][2]
Protocol 1: Synthesis of the Core Scaffold
Objective: Reduction of Ethyl 5-nitropyrimidine-2-carboxylate to this compound.
Materials & Reagents
| Reagent | Equiv.[3][4][5][6][7][8] | Role |
| Ethyl 5-nitropyrimidine-2-carboxylate | 1.0 | Limiting Reagent |
| Palladium on Carbon (10% Pd/C) | 10 wt% | Catalyst |
| Ethanol (Absolute) | Solvent | Solvent (0.1 M conc.) |
| Hydrogen Gas (H₂) | Excess | Reductant (Balloon) |
| Celite 545 | N/A | Filtration Aid |
Step-by-Step Methodology
-
Preparation:
-
In a clean, dry round-bottom flask (RBF), dissolve Ethyl 5-nitropyrimidine-2-carboxylate (1.0 equiv) in absolute ethanol.
-
Note: Methanol can be used, but transesterification is a risk if the reaction stalls or is heated. Ethanol matches the ester group, ensuring product integrity.
-
-
Catalyst Addition (Safety Critical):
-
Carefully add 10% Pd/C (10% by weight of the starting material) under a gentle stream of nitrogen.
-
Caution: Dry Pd/C is pyrophoric. Always wet the catalyst with a small amount of solvent or add it to the solution under inert gas.
-
-
Hydrogenation:
-
Purge the flask with nitrogen (3 cycles), then with hydrogen (3 cycles).
-
Affix a hydrogen balloon. Stir vigorously at room temperature (20–25°C) for 4–6 hours.
-
IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane) or LCMS. The starting material (Nitro) typically absorbs strongly at 254 nm; the product (Amine) will have a lower R_f and may fluoresce or stain with ninhydrin.
-
-
Workup:
-
Once conversion is >98%, purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with ethanol.
-
Tip: Do not let the filter cake dry out completely to avoid fire hazards.
-
-
Isolation:
-
Concentrate the filtrate in vacuo at <40°C.
-
The product usually solidifies as a pale yellow or off-white solid.
-
Storage: Store under Argon at -20°C. 5-aminopyrimidines can darken upon air exposure.
-
Protocol 2: Derivatization (Amide Coupling)
Objective: Functionalizing the 5-amino group to generate a library of amide derivatives (e.g., for SAR studies).
Workflow Logic
The 5-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyrimidine ring. Standard coupling reagents (EDC/HOBt) may be too slow. HATU or Acid Chlorides are recommended.
Figure 2: HATU-mediated coupling workflow.
Procedure
-
Activation:
-
Dissolve the carboxylic acid partner (1.1 equiv) in DMF (dry).
-
Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 10 minutes to form the activated ester.
-
-
Coupling:
-
Add the This compound (1.0 equiv) to the mixture.
-
Stir at RT for 12–18 hours. If reaction is sluggish, heat to 50°C.
-
-
Purification:
-
Dilute with EtOAc, wash with saturated NaHCO₃ (to remove acid) and brine.
-
Purify via flash chromatography (SiO₂, 0–10% MeOH in DCM).
-
Analytical Validation
| Parameter | Expected Observation |
| ¹H NMR (DMSO-d₆) | Amine: Broad singlet at δ 6.0–6.5 ppm (2H, -NH₂). Pyrimidine Protons: Singlet at δ 8.0–8.5 ppm (2H, H4/H6). The symmetry makes H4 and H6 equivalent. Ethyl Group: Quartet (~4.3 ppm) and Triplet (~1.3 ppm). |
| LC-MS | [M+H]⁺: 168.1 (Calc. for C₇H₉N₃O₂). |
| Appearance | Pale yellow to off-white crystalline solid. |
Troubleshooting & Optimization
-
Issue: Incomplete Reduction.
-
Cause: Poisoned catalyst (sulfur traces) or insufficient H₂ pressure.
-
Fix: Add fresh catalyst or switch to a Parr shaker (40 psi). If the precursor contains sulfur (e.g., from a thiomethyl pyrimidine route), use Raney Nickel (with caution) or Iron/NH₄Cl reduction.
-
-
Issue: Ester Hydrolysis.
-
Cause: Wet solvent or presence of strong base/acid.
-
Fix: Ensure absolute ethanol is used. Avoid aqueous workups if possible; dry load onto silica.
-
-
Issue: Solubility.
-
Fix: If the nitro compound is insoluble in EtOH, use a 1:1 mixture of EtOH/THF or EtOH/EtOAc.
-
References
- General Pyrimidine Synthesis: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Standard text for heterocyclic properties).
-
Reduction Methodologies: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in catalytic transfer hydrogenation." Synthesis, 1988(02), 91-95. Link
-
Scaffold Utility
Disclaimer: This protocol involves the use of hydrogen gas and pyrophoric catalysts. All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Decarboxylation [organic-chemistry.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 10. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
Streamlined One-Pot Synthesis of 2-Aminopyrimidines
From Mechanistic Design to High-Throughput Protocols
Executive Summary
The 2-aminopyrimidine pharmacophore is a privileged scaffold in medicinal chemistry, serving as the hinge-binding motif in numerous FDA-approved kinase inhibitors (e.g., Palbociclib, Ribociclib, Imatinib). Traditional synthesis often involves multi-step isolation of intermediates, leading to poor atom economy and solvent waste. This Application Note details a robust, one-pot condensation protocol utilizing guanidine salts and 1,3-electrophiles. We provide two distinct workflows: a High-Throughput Microwave Protocol for rapid library generation and a Green Aqueous Protocol for sustainable scale-up.
Scientific Background & Mechanistic Insight
2.1 The Pharmacophore
The 2-aminopyrimidine ring mimics the adenine base of ATP. In kinase drug discovery, the N1 and the exocyclic 2-amino group form a critical donor-acceptor hydrogen bond pair with the kinase hinge region (Glu/Leu residues).
2.2 Reaction Mechanism
The synthesis relies on the cyclocondensation of a guanidine moiety (bis-nucleophile) with a 1,3-dielectrophile (typically a 1,3-diketone or enaminone).
-
Step 1 (Liberation): Guanidine is hygroscopic and unstable as a free base; it is supplied as a salt (HCl, Carbonate, Nitrate). A base is required to liberate the free amine in situ.
-
Step 2 (Nucleophilic Attack): The free guanidine attacks the most electrophilic carbonyl of the 1,3-dicarbonyl species.
-
Step 3 (Cyclization & Dehydration): Intramolecular attack closes the ring, followed by the elimination of two molecules of water to establish aromaticity.
Critical Note on Regioselectivity: When using unsymmetrical 1,3-diketones, two regioisomers are possible. The major product typically results from the initial attack of the guanidine amino group on the less sterically hindered or more electrophilic carbonyl carbon.
Figure 1: Mechanistic pathway for the condensation of guanidine with 1,3-diketones. The reaction is driven by the thermodynamic stability of the resulting aromatic heterocycle.
Experimental Protocols
Protocol A: High-Throughput Microwave Synthesis (Library Scale)
Best for: Rapid generation of analogs (10–50 mg scale), drug discovery screening.
Reagents:
-
Guanidine Hydrochloride (1.2 equiv)[1]
-
Substituted 1,3-diketone (1.0 equiv)
-
Sodium Ethoxide (NaOEt) or K2CO3 (2.5 equiv)
-
Solvent: Absolute Ethanol (2–3 mL)
Procedure:
-
Loading: In a 10 mL microwave process vial, suspend Guanidine HCl (1.2 mmol) and the base (2.5 mmol) in ethanol. Stir for 2 minutes to ensure partial liberation of the free base.
-
Addition: Add the 1,3-diketone (1.0 mmol). Seal the vial with a septum cap.
-
Irradiation: Place in a microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Temperature: 120 °C
-
Hold Time: 10–15 minutes
-
Pressure Limit: 15 bar
-
Power: Dynamic (Max 200W)
-
-
Workup: Cool to room temperature. The product often precipitates upon cooling.[1]
-
If solid: Filter and wash with cold water (2 x 5 mL) to remove salts.
-
If soluble: Evaporate solvent, resuspend in water, and extract with Ethyl Acetate.
-
-
Purification: Recrystallization from EtOH/Water or flash chromatography (0-5% MeOH in DCM).
Validation Data:
-
Typical Yield: 85–95%
-
Purity: >95% (LCMS)
Protocol B: Green Aqueous Synthesis (Scale-Up)
Best for: Gram-scale synthesis, environmentally sensitive processes, cost reduction.
Reagents:
-
Guanidine Carbonate (0.6 equiv - Note: Carbonate salt provides 2 guanidine units and acts as its own base)
-
Substituted 1,3-diketone (1.0 equiv)
-
Solvent: Deionized Water
Procedure:
-
Mixing: In a round-bottom flask, add Guanidine Carbonate (6 mmol) and 1,3-diketone (10 mmol) to water (20 mL).
-
Reaction: Reflux the heterogeneous mixture at 100 °C.
-
Observation: The mixture typically becomes homogenous as the reaction proceeds, then the product precipitates out as a solid.
-
Time: 1–3 hours (Monitor by TLC: 50% EtOAc/Hexane).
-
-
Isolation: Cool the reaction mixture to 4 °C in an ice bath.
-
Filtration: Filter the solid precipitate under vacuum. Wash copiously with water to remove any unreacted guanidine carbonate.
-
Drying: Dry in a vacuum oven at 50 °C.
Why this works: Guanidine carbonate is water-soluble and basic. As the hydrophobic aromatic product forms, it crashes out of the aqueous phase, driving the equilibrium forward (Le Chatelier’s principle) and simplifying purification.
Optimization & Troubleshooting Guide
The following table summarizes common failure modes and corrective actions based on internal application data.
| Variable | Observation | Diagnosis | Corrective Action |
| Stoichiometry | Low Yield | Incomplete liberation of guanidine | Ensure Base:Guanidine salt ratio is correct. For Guanidine HCl, use >1 equiv of base. For Guanidine Carbonate, no extra base is needed. |
| Solvent | Oily Product | Product too soluble in EtOH | Switch to Protocol B (Water) or add water to the EtOH reaction to force precipitation. |
| Reactivity | No Reaction | Steric hindrance on diketone | Increase temperature to 140 °C (Microwave) or switch solvent to DMF for higher thermal reflux. |
| Regioselectivity | Mixture of Isomers | Unsymmetrical Diketone | Use steric bulk to direct attack. Analyze via NOESY NMR to confirm structure. |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal synthetic workflow based on scale and urgency.
References
-
Structural Importance in Drug Discovery: Drewry, D. H., et al. (2022).[2][3] "Progress in the design of kinase inhibitors." Journal of Medicinal Chemistry.
-
Microwave Protocols: BenchChem Application Notes. (2025).[1][4][5] "Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols."
-
Green Chemistry Approaches: MDPI. (2022). "Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors." Molecules.
-
Mechanistic Reviews: Schmidt, E. Y., et al. (2017).[6] "A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine." Journal of Organic Chemistry.
-
Water-Mediated Synthesis: Taylor & Francis. (2019). "Water-mediated synthesis of disubstituted 5-aminopyrimidines." Green Chemistry Letters and Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyrimidine synthesis [organic-chemistry.org]
Protocol for synthesizing kinase inhibitors from Ethyl 5-aminopyrimidine-2-carboxylate
Executive Summary
This application note details a robust, modular synthetic workflow for generating kinase inhibitor libraries utilizing Ethyl 5-aminopyrimidine-2-carboxylate as the core scaffold. This starting material is a "privileged structure" in drug discovery, offering two orthogonal vectors for diversification:
-
The C5-Amino Group: Serves as the Hinge Binding motif (often derivatized to ureas or amides) to interact with the ATP-binding site (e.g., the "gatekeeper" residue).
-
The C2-Ester Group: Serves as the Solvent Front/Allosteric vector (derivatized to amides) to tune solubility and pharmacokinetic properties.
This guide prioritizes a "Tail-First" strategy (C2 modification followed by C5 functionalization) to maintain solubility and avoid chemoselectivity issues during saponification.
Strategic Overview & Logic
The pyrimidine ring is electron-deficient, rendering the C5-amine less nucleophilic than a standard aniline. Consequently, harsh coupling conditions must be avoided to prevent decomposition. We employ a Type II Kinase Inhibitor design strategy:
-
Hinge Region: A urea linkage at C5 (mimicking the Asp-Phe-Gly (DFG-out) binding mode).
-
Tail Region: A solubilizing amide at C2.
Synthetic Workflow Diagram
The following diagram illustrates the critical decision pathways for this synthesis.
Figure 1: Modular synthetic workflow prioritizing C2-tail modification before C5-hinge functionalization to maximize intermediate solubility.
Detailed Experimental Protocols
Protocol A: C2-Ester Hydrolysis (Saponification)
Objective: Convert the ethyl ester to the carboxylic acid without degrading the primary amine. Mechanism: Nucleophilic acyl substitution using Lithium Hydroxide (LiOH), which is preferred over NaOH due to better solubility in THF/Water mixtures.
Reagents:
-
This compound (1.0 eq)
-
LiOH.H₂O (2.5 eq)
-
Solvent: THF:Water (3:1 v/v)
Procedure:
-
Dissolve this compound (e.g., 5.0 g) in THF (30 mL).
-
Prepare a solution of LiOH.H₂O in water (10 mL) and add it dropwise to the reaction vessel at 0°C.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Checkpoint: Monitor via LCMS (ES-) for the disappearance of the ester (M+H ~168) and appearance of the acid (M-H ~138).
-
-
Workup: Carefully acidify to pH 3–4 using 1M HCl. The zwitterionic amino-acid product often precipitates.
-
Filter the solid, wash with cold water and Et₂O, and dry under vacuum.
-
Note: If no precipitate forms, evaporate THF and lyophilize the aqueous layer (desalting may be required).
-
Protocol B: C2-Amide Coupling (The "Tail")
Objective: Attach the solubilizing tail (e.g., N-methylpiperazine derivative) to the C2 position. Expert Insight: The 5-amino group is weakly nucleophilic and will not compete with the aliphatic amine of the tail during coupling, allowing for chemoselective amide formation at C2 without protecting the C5-amine.
Reagents:
-
5-aminopyrimidine-2-carboxylic acid (from Protocol A) (1.0 eq)
-
Amine Partner (Tail) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Solvent: DMF (Anhydrous)
Procedure:
-
Suspend the carboxylic acid in anhydrous DMF (0.2 M concentration).
-
Add DIPEA and stir for 5 minutes to ensure deprotonation of the carboxylic acid.
-
Add HATU in one portion. Stir for 10 minutes (activation step).
-
Add the Amine Partner.[1]
-
Stir at RT for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove byproduct HOAt) and brine. Dry over Na₂SO₄.
-
Troubleshooting: If the product is polar, skip aqueous workup and purify directly via Reverse Phase Flash Chromatography (C18, H₂O/MeCN + 0.1% Formic Acid).
-
Protocol C: C5-Urea Formation (The "Hinge")
Objective: Form the urea linkage critical for H-bonding in the kinase hinge region. Method Selection:
-
Method A (Isocyanate): Best for commercially available aryl isocyanates.
-
Method B (Triphosgene): Best for complex amines where the isocyanate is not available.
Method A: Isocyanate Addition
-
Dissolve the C2-amide intermediate (1.0 eq) in anhydrous THF or DMF.
-
Add the Aryl Isocyanate (1.1 eq).
-
Heat to 60°C for 4–12 hours.
-
Why Heat? The electron-deficient pyrimidine amine is sluggish; thermal energy overcomes the activation barrier.
-
-
Purification: Concentrate and purify via Prep-HPLC.
Method B: Triphosgene Activation (In-situ Isocyanate)
Safety Warning: Triphosgene generates phosgene gas.[2] Perform in a well-ventilated fume hood.
-
Dissolve the Aryl Amine (Partner B) (1.0 eq) in DCM/Sat. NaHCO₃ (biphasic system) or DCM/DIPEA.
-
Add Triphosgene (0.35 eq) at 0°C. Stir for 30 min to generate the isocyanate in situ.
-
Add the Pyrimidine Intermediate (from Protocol B) (0.9 eq) dissolved in minimal DMF.
-
Stir at RT overnight.
-
Quench with water, extract with DCM, and purify via chromatography.
Data Summary & Validation
Solvent & Reagent Compatibility Table
| Reaction Step | Recommended Solvent | Alternative | Critical Parameter |
| Hydrolysis | THF/Water (3:1) | MeOH/Water | Maintain pH < 5 during workup to precipitate the zwitterion. |
| Amide Coupling | DMF | DMA / NMP | Pyrimidine acids have poor solubility in DCM; polar aprotic solvents are required. |
| Urea Formation | THF (reflux) | Toluene | Avoid alcohols (MeOH/EtOH) to prevent carbamate side-products. |
Expected Yields (Based on Electronic Effects)
The electronic nature of the "Tail" amine affects the overall yield of the subsequent steps.
| Tail Type (C2 Position) | Example | Hydrolysis Yield | Coupling Yield | Urea Formation Yield |
| Aliphatic | Morpholine | >90% | 75–85% | 60–70% |
| Aromatic | Aniline | >90% | 40–50%* | 50–60% |
| Steric Bulk | t-Butyl amine | >90% | 60–70% | 40–50% |
*Note: Coupling aromatic amines to the C2-acid is difficult due to the electron-withdrawing nature of the pyrimidine ring deactivating the carbonyl. Aliphatic tails are strongly recommended.
References
-
Baillache, D. J., & Unciti-Broceta, A. (2020).[3] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[3] Link
-
Laufer, S. A., et al. (2014). Synthesis and Structure-Activity Relationships of Pyrimidine-5-carboxamide Derivatives as Syk Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for pyrimidine reactivity). LinkNote: Generalized reference for pyrimidine kinase chemistry.
-
Common Organic Chemistry. (2023). Urea Formation - Common Conditions: Amine + Isocyanate.[2] Link
-
Sigma-Aldrich. (2023). Product Specification: this compound. Link
-
Organic Chemistry Portal. (2023). Synthesis of Ureas. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-aminopyrimidine-2-carboxylate
Core Directive & Executive Summary
The Critical Distinction (Isomer Alert): Before proceeding, verify your target structure. This guide addresses Ethyl 5-aminopyrimidine-2-carboxylate (Amine at C5, Ester at C2).
-
Target: Pyrimidine ring substituted with a 5-amino group and a 2-ethoxycarbonyl group.
-
Common Error: Do not confuse with the commercially abundant isomer Ethyl 2-aminopyrimidine-5-carboxylate (CAS 57401-76-0), which is synthesized via the Biginelli or standard guanidine condensations.
Synthetic Strategy: Direct nitration of ethyl pyrimidine-2-carboxylate is difficult due to the electron-deficient nature of the ring. Therefore, the most robust protocols rely on Functional Group Interconversion (FGI) of pre-functionalized pyrimidine cores.
This guide details two primary workflows:
-
Method A (The Industrial Standard): Palladium-catalyzed carbonylation of 2-chloro-5-nitropyrimidine, followed by chemoselective reduction.
-
Method B (The De Novo Route): Condensation of sodium nitromalonaldehyde with ethyl amidinoacetate.
Visualizing the Synthetic Pathways
The following diagram outlines the logical flow and critical decision points for the synthesis.
Caption: Figure 1. Convergent synthetic pathways highlighting the risk of ring over-reduction during the final step.
Technical Protocols & Troubleshooting (Q&A)
Phase 1: Generating the Scaffold (The Nitro-Ester Intermediate)
Method A: Carbonylation of 2-Chloro-5-nitropyrimidine
User Question: I am using Pd(PPh3)4 for the carbonylation of 2-chloro-5-nitropyrimidine, but the reaction is stalling at 20% conversion. What is wrong?
Senior Scientist Response: The oxidative addition of Pd into the C2-Cl bond of a pyrimidine is generally favorable, but the nitro group at C5 makes the system electron-deficient, potentially destabilizing the Pd-intermediate.
-
The Fix: Switch to a bidentate ligand. Monodentate phosphines like PPh3 are often insufficient for difficult carbonylations of electron-poor heterocycles.
-
Recommended Protocol:
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos. These wide-bite-angle ligands stabilize the catalytic cycle.
-
Base: Triethylamine (2.0 equiv) or NaOAc.
-
Solvent: Absolute Ethanol (acts as the nucleophile).[1]
-
Conditions: CO balloon (1 atm) is often sufficient, but a pressure vessel (5 bar) ensures completion. Temperature: 70-80°C.
-
-
Why it works: The dppf ligand prevents catalyst deactivation (Pd black formation), which is common with PPh3 in these substrates.
Method B: Condensation of Nitromalonaldehyde
User Question: I tried condensing sodium nitromalonaldehyde with ethyl amidinoacetate, but I got a black tar and no product.
Senior Scientist Response: This reaction is extremely pH-sensitive. Ethyl amidinoacetate (the free base) is unstable and dimerizes/polymerizes rapidly.
-
The Fix: Generate the free base in situ and control the basicity.
-
Protocol:
-
Suspend Ethyl amidinoacetate hydrochloride (1.0 equiv) and Sodium nitromalonaldehyde (1.0 equiv) in Ethanol.
-
Add Sodium Acetate (not Ethoxide) or a stoichiometric amount of Et3N. Crucial: Do not use strong alkoxides (NaOEt) in excess, as they can attack the ester or cause polymerization of the nitromalonaldehyde.
-
Stir at room temperature first, then reflux gently.
-
Observation: The solution should turn from yellow to orange/red. Dark black indicates decomposition (pH too high).
-
Phase 2: The Critical Reduction (Nitro to Amine)
User Question: I hydrogenated Ethyl 5-nitropyrimidine-2-carboxylate using H2 and Pd/C. Mass spec shows a mass of M+4 or M+6. Did I reduce the ester?
Senior Scientist Response: You likely reduced the pyrimidine ring , not the ester. Pyrimidine rings are susceptible to hydrogenation (forming tetra- or hexahydropyrimidines) under standard Pd/C conditions, especially when an electron-withdrawing group (Ester) activates the ring toward nucleophilic hydride attack.
Troubleshooting Table: Reduction Methods
| Method | Reagents | Risk Level | Outcome | Recommendation |
| Catalytic Hydrogenation | H₂, Pd/C, MeOH | High | Mixture of Product + Tetrahydropyrimidine | Avoid unless using flow chemistry with strict residence time control. |
| Transfer Hydrogenation | Pd/C, Cyclohexene or Ammonium Formate | Medium | Better control, but ring reduction still possible. | Monitor by LCMS every 15 mins. |
| Dissolving Metal (Béchamp) | Fe powder, NH₄Cl, EtOH/H₂O | Low | Exclusive reduction of -NO₂ to -NH₂. | Highly Recommended. |
| Dithionite | Na₂S₂O₄, THF/H₂O | Low | Clean product, but workup can be messy (sulfur salts). | Good alternative. |
Optimized Protocol (Fe/NH4Cl):
-
Dissolve Ethyl 5-nitropyrimidine-2-carboxylate (1 mmol) in EtOH/Water (3:1, 10 mL).
-
Add NH₄Cl (5.0 equiv) and Iron powder (5.0 equiv, <325 mesh).
-
Heat to 70°C with vigorous stirring for 2-4 hours.
-
Workup: Filter hot through Celite (the iron sludge is sticky). Wash the cake with hot EtOAc.
-
Result: This method preserves the pyrimidine ring and the ethyl ester perfectly.
Phase 3: Purification & Storage
User Question: My product is an oil that solidifies slowly. Is it pure?
Senior Scientist Response: this compound is typically a low-melting solid or off-white powder.
-
Impurities: If it remains an oil, check for triethylammonium salts (if Carbonylation was used) or acetic acid (if Iron reduction was used).
-
Purification:
-
The amine is weakly basic. You can dissolve it in dilute HCl, wash with ether (removes non-basic impurities), and then carefully neutralize with NaHCO₃ to precipitate the product.
-
Warning: Do not use NaOH for neutralization; you will hydrolyze the C2-ethyl ester to the carboxylic acid (zwitterion), which is water-soluble and difficult to extract.
-
Data Summary: Key Physicochemical Properties
| Property | Value (Approx.) | Note |
| Molecular Formula | C₇H₉N₃O₂ | |
| Molecular Weight | 167.17 g/mol | |
| Predicted pKa (Amine) | ~2.5 - 3.5 | The amine is electron-poor due to the pyrimidine ring. |
| Solubility | DMSO, MeOH, EtOAc | Poor solubility in Hexanes/Water. |
| Stability | Moderate | Store at -20°C. Esters at C2 of pyrimidines are hydrolytically labile under basic conditions. |
References
-
Carbonylation of Heteroaryl Chlorides
- Methodology: "Palladium-catalyzed carbonylation of aryl and heteroaryl chlorides.
-
Nitro Reduction Strategies
- Review: "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
-
Pyochemistry & Ring Stability
- Context: "Synthesis of 2-Aminopyrimidine Derivatives." MDPI. (Provides context on pyrimidine ring stability and handling).
-
Compound Data Verification
- Source: BenchChem Technical Data for Ethyl 2-aminopyrimidine-5-carboxyl
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling carbon monoxide, palladium catalysts, or nitro-aromatics.
Sources
Technical Support Center: Aminopyrimidine Synthesis Optimization
Current Status: Operational Ticket ID: AP-SYNTH-OPT-001 Assigned Specialist: Senior Application Scientist
Introduction: The Aminopyrimidine Challenge
Aminopyrimidines are privileged scaffolds in medicinal chemistry, serving as the backbone for countless kinase inhibitors (e.g., Imatinib, Palbociclib) and nucleoside analogs.[1] However, their synthesis is often plagued by low conversion, regioselectivity mixtures (2- vs. 4-position), and catalyst poisoning.
This guide is structured as a Tiered Troubleshooting System . Start with Tier 1 for standard issues and escalate to Tier 2 or 3 for recalcitrant substrates.
Diagnostic Workflow: Method Selection
Before optimizing, confirm you are using the correct synthetic pathway for your substrate's electronic profile.
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate electronics and nucleophile strength.
Tier 1: Standard Optimization
Applicability: Electron-deficient pyrimidines (e.g., 4-chloropyrimidines) with aliphatic amines.
Common Issue: Incomplete Conversion
Symptom: Reaction stalls at 60-70% conversion; adding more base/heat degrades the product.
Root Cause:
-
Reversible Attack: The intermediate Meisenheimer complex may revert to starting material if the leaving group (LG) is poor or the nucleophile is bulky.
-
Solvent Effects: Standard solvents (THF, DCM) often fail to stabilize the polar transition state.
Troubleshooting Protocol:
-
Step 1: The "On-Water" Effect. Switch solvent to water or water/alcohol mixtures. The hydrophobic effect forces organic reactants together, and water stabilizes the polar transition state via hydrogen bonding.
-
Protocol: Suspend chloropyrimidine (1.0 equiv) and amine (1.2 equiv) in water (0.5 M). Heat to 100°C. If insoluble, add 10%
PrOH.
-
-
Step 2: Solvent Polarity. If water fails, move to dipolar aprotic solvents (DMSO, NMP, DMF) which solvate the cation of the base, leaving the nucleophilic anion "naked" and more reactive.
-
Step 3: Leaving Group Swap. If using a chloropyrimidine, switch to a fluoropyrimidine (via KF exchange) or a sulfone. Fluoride is a better LG in
due to the high electronegativity of F stabilizing the Meisenheimer intermediate.
Comparative Solvent/Base Table:
| Condition Set | Solvent | Base | Temp | Use Case |
| Standard | THF or Dioxane | DIPEA / | 60-80°C | Reactive substrates, aliphatic amines. |
| Polar Boost | DMF or DMSO | 80-120°C | Sterically hindered amines; unactivated rings. | |
| Green/Fast | Water or | None or DIPEA | 100°C | "On-water" acceleration; clean workup. |
| Aggressive | NMP | NaH (careful!) | 0-25°C | Very weak nucleophiles (e.g., amides). |
Tier 2: Acid-Catalyzed (The "Hidden" Fix)
Applicability: Unreactive 4-chloropyrimidines reacting with weak nucleophiles (e.g., anilines) where basic conditions fail.
The Logic:
Instead of making the nucleophile stronger (Base), make the electrophile more reactive (Acid). Protonating the pyrimidine nitrogen (
FAQ: Why use acid with an amine nucleophile? Won't it protonate the amine?
-
Answer: Yes, it is an equilibrium. However, the protonated pyrimidine is so electrophilic that even the small fraction of free amine available is sufficient to drive the reaction.
Protocol (Acid-Mediated):
-
Dissolve 4-chloropyrimidine (1.0 equiv) and aniline (1.0 equiv) in
PrOH or n-Butanol. -
Add 1.0 equiv of HCl (4M in dioxane) or p-TsOH .
-
Heat to reflux (or 120°C in microwave).
-
Workup: The product will likely precipitate as the HCl salt. Filter and wash with cold ether. Neutralize with
only if the free base is required.
Tier 3: Buchwald-Hartwig Amination (Metal Catalysis)
Applicability: 2-chloropyrimidines, electron-rich rings (e.g., amino-substituted), or when regioselectivity is critical.
Common Issue: Catalyst Poisoning
Symptom: Reaction turns black (Pd precipitation) immediately or yields are inconsistent. Pyrimidines are notorious for binding Pd via the ring nitrogens, shutting down the catalytic cycle.
Solution: The "Bulky Ligand" Strategy Use bulky, electron-rich phosphine ligands to sterically crowd the Pd center, preventing the pyrimidine nitrogen from binding (coordinating) to the metal, while still allowing the oxidative addition of the C-Cl bond.
Recommended Systems:
-
Primary Amines: BrettPhos or tBuBrettPhos with Pd-G3/G4 precatalysts.
-
Secondary Amines: RuPhos or DavePhos .
-
Base: weak bases like
or are preferred to prevent hydrolysis of the halide.
Detailed Protocol (Pd-Catalyzed):
-
Inert Atmosphere: Purge reaction vial with
or Ar. -
Charge: Add Chloropyrimidine (1.0 equiv), Amine (1.2 equiv), BrettPhos Pd G4 (1-3 mol%), and
(1.4 equiv). -
Solvent: Add anhydrous 1,4-Dioxane or t-Amyl alcohol (0.2 M).
-
Heat: 80-100°C for 2-12 hours.
-
Troubleshooting: If conversion is low, add 1-2 mol% of free ligand (BrettPhos) to stabilize the active species.
Specialist Module: Regioselectivity (C4 vs. C2)
The Challenge: 2,4-Dichloropyrimidine has two electrophilic sites.[2]
-
Default: Nucleophilic attack occurs at C4 (para-position) due to greater resonance stabilization of the intermediate.
-
The Goal: How to get C2 selectivity?
Figure 2: Pathways for controlling regioselectivity. C4 is naturally favored; C2 requires blocking C4 or sequential functionalization.
How to force C2-Selectivity:
It is extremely difficult to substitute C2 before C4 via
-
Sequential Approach: React C4 with a "dummy" nucleophile (e.g., thiomethoxide) that can be removed or converted later, then react C2.
-
Suzuki Coupling: C4 is vastly more reactive in Pd-coupling.[3] Perform a Suzuki coupling at C4 first to install a carbon chain, then aminate C2.
-
Temperature Control: C4 substitution often occurs at 0°C to RT. C2 substitution requires heating (>80°C). To get the bis-amino product, run step 1 cold, isolate, then run step 2 hot.
References & Validated Sources
-
Mechanism of
in Pyrimidines:-
March's Advanced Organic Chemistry, 8th Edition. Section 13-5: Nucleophilic Aromatic Substitution.
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
-
-
Buchwald-Hartwig Optimization:
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Specific to Pyrimidines: Maiti, D., et al. (2009). Pd-catalyzed amination of aryl halides with ammonia. Journal of the American Chemical Society.
-
-
"On-Water" Chemistry:
-
Narayan, S., et al. (2005). "On water": Unique reactivity of organic compounds in aqueous suspension. Angewandte Chemie International Edition, 44(21), 3275-3279. Link
-
-
Regioselectivity (2,4-Dichloropyrimidine):
-
Tjaden, A., et al. (2005). Regioselective nucleophilic aromatic substitution of 2,4-dichloropyrimidine. Tetrahedron Letters. Link
-
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Pyrimidine intermediates can be sensitizers.
Sources
Technical Support Center: Ethyl 5-aminopyrimidine-2-carboxylate
The following technical guide addresses the reactivity profile, common side reactions, and troubleshooting strategies for Ethyl 5-aminopyrimidine-2-carboxylate (CAS: 57401-76-0).
This guide is structured for medicinal chemists and process engineers encountering yield losses or impurity profiles during the manipulation of this specific scaffold.
Subject: Troubleshooting Reaction Side Products & Stability Profiles Document ID: TS-PYR-57401 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Molecule Overview & Reactivity Profile[1]
This compound is a "Janus" molecule in heterocyclic synthesis, possessing two competing reactive centers with opposing electronic demands.[1]
-
The Nucleophile (C5-Amine): The primary amine at position 5 is the handle for functionalization (e.g., amide coupling, reductive amination).[1] However, it is significantly less nucleophilic than a standard aniline.[1] The electron-withdrawing nature of the pyrimidine ring (specifically the N1 and N3 nitrogens) pulls electron density away from the C5 position, lowering the
of the conjugate acid to approximately 2.0–3.0. -
The Electrophile (C2-Ester): The ethyl ester at position 2 is electronically activated.[1] The electron-deficient pyrimidine ring acts similarly to a nitro-group on a benzene ring, making the carbonyl carbon highly susceptible to nucleophilic attack (hydrolysis or transesterification).[1]
The Core Conflict: To force the sluggish amine to react, chemists often apply heat or strong bases. These are the exact conditions that trigger the degradation of the labile C2-ester.
Critical Side Products & Troubleshooting
The following modules detail the three most common impurity pathways identified in high-performance liquid chromatography (HPLC) and LC-MS analysis.
Module A: The "Disappearing Ester" (Hydrolysis)
Symptom: Loss of the ethyl group (
| Parameter | Standard Condition | Risk Level | Corrective Action |
| Solvent | Ethanol/Methanol (Reagent Grade) | High | Use Anhydrous solvents.[1] Trace water is fatal to yield.[1] |
| Base | NaOH, LiOH, KOH | Critical | Switch to non-nucleophilic organic bases (DIPEA, TEA) or inorganic carbonates ( |
| Workup | Aqueous extraction | Medium | Avoid prolonged contact with water, especially at |
Q: I am trying to alkylate the amine using NaH in DMF, but I lose the ester. Why? A: Sodium hydride often contains traces of NaOH or can generate hydroxide if the DMF is wet. Furthermore, the "hydride" can act as a nucleophile at high temperatures.
-
Fix: Switch to a milder base like
in anhydrous acetonitrile or use a reductive amination strategy (aldehyde + ) which avoids strong bases entirely.
Module B: Self-Condensation (Oligomerization)
Symptom: Appearance of higher molecular weight species (
Q: My reaction mixture turned into an insoluble gum upon heating. A: You likely triggered polymerization.[1] This occurs when the reaction is performed at high concentrations (>0.5 M) or neat.
-
Fix: Dilution is the solution. Run reactions at 0.05 M – 0.1 M. If heating is required, add the this compound slowly to the electrophile to keep its instantaneous concentration low.
Module C: Diazotization Tars (Sandmeyer Reactions)
Symptom: Formation of black tars or phenols (5-hydroxypyrimidine derivatives) during halogenation.[1] Mechanism: The diazonium intermediate formed from 5-aminopyrimidines is notoriously unstable compared to phenyl diazonium salts.[1] It rapidly hydrolyzes to the phenol (reaction with water) or couples with unreacted amine to form azo dyes (tars).
-
Fix: Perform diazotization at strictly controlled temperatures (
to ). Use organic nitrites (t-butyl nitrite) in anhydrous solvents (acetonitrile) rather than aqueous to prevent hydrolysis to the phenol.[1]
Visualizing the Reaction Pathways[2]
The following diagram maps the competitive landscape. The "Safe Path" (green) requires navigating between hydrolysis (red) and dimerization (orange).
Figure 1: Competitive reaction landscape for this compound.[1] Green indicates the desired pathway; red/orange indicate primary failure modes.
Validated Protocol: Selective N-Acylation
To avoid ester cleavage and dimerization, use this optimized protocol for attaching an acyl group to the amine.
Reagents:
-
This compound (1.0 eq)[1]
-
Acid Chloride (1.1 eq) or Carboxylic Acid + HATU[1]
-
Pyridine (3.0 eq) or DIPEA[1]
-
Solvent: Anhydrous Dichloromethane (DCM)[1]
Step-by-Step:
-
Dissolution: Dissolve the pyrimidine ester in anhydrous DCM (0.1 M concentration). Do not use DMF if possible, as removal requires aqueous wash which risks hydrolysis.[1]
-
Base Addition: Add Pyridine (3.0 eq) at
. The weak basicity of pyridine prevents ester hydrolysis while sufficiently activating the acid chloride. -
Acylation: Add the Acid Chloride dropwise over 10 minutes at
. -
Equilibration: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Note: If the reaction is slow (due to the electron-poor amine), add a catalytic amount of DMAP (0.05 eq), but monitor strictly for ester cleavage.[1]
-
-
Quench: Quench with saturated
(mildly acidic) rather than (basic) to protect the ester during workup.
References
-
BenchChem. (2025).[2][3][4] Stability issues of Ethyl 2-aminopyrimidine-5-carboxylate under acidic/basic conditions. Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 344373, 5-Aminopyrimidine. Retrieved from [1]
-
Royal Society of Chemistry. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry. Retrieved from
-
MDPI. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. Molecules. Retrieved from [1]
Sources
Technical Support Center: Aminopyrimidine Ester Purification
Introduction: The Dual-Nature Problem
Aminopyrimidine esters present a unique "dual-nature" challenge in medicinal chemistry. You are managing two conflicting moieties:
-
The Aminopyrimidine: A basic, polar heterocycle that acts as a hydrogen-bond donor/acceptor, leading to strong adsorption (streaking) on silica gel.
-
The Ester: An electrophilic carbonyl prone to hydrolysis or transesterification, especially when the electron-deficient pyrimidine ring increases the carbonyl's susceptibility to nucleophilic attack.
This guide moves beyond standard protocols to address the causality of failure modes. We focus on self-validating systems—workflows where error detection is built into the process.
Module 1: Chromatographic Tailing (The "Streaking" Issue)
Q: My product streaks from the baseline to the solvent front on silica. How do I fix this without degrading the ester?
The Mechanism:
Standard silica gel is slightly acidic (pH ~5-6). The basic nitrogen atoms in the pyrimidine ring (specifically N1 and N3) and the exocyclic amine interact strongly with free silanol groups (
The Solution: Competitive Binding You must introduce a "sacrificial" base to occupy the silanol sites. However, because you have a labile ester, you cannot use strong bases.
Protocol: The "Buffered" Mobile Phase System
| Component | Recommendation | Mechanism |
| Modifier | Triethylamine (TEA) or | Competes for silanol sites. |
| Concentration | 0.5% - 1.0% v/v (Max) | Sufficient to cap silanols; low enough to prevent hydrolysis. |
| Solvent System | DCM / MeOH (95:5 to 90:10) | DCM solubilizes the lipophilic ester; MeOH solubilizes the polar amine. |
Step-by-Step Deactivation Protocol:
-
Pre-treat the Silica: Do not just add TEA to the running solvent.[1] Slurry your silica in the starting mobile phase containing 1% TEA.[1]
-
Flush: Pour the slurry into the column and flush with 2 column volumes (CV) of the solvent.
-
Equilibrate: Run 1 CV of TEA-free solvent before loading your sample. This leaves the silanols capped but removes excess base that could hydrolyze your ester during the run.
-
Self-Validation: Run a TLC of your crude mixture using the exact modifier concentration. If the spot is round (Rf ~0.3–0.5) and not a streak, the system is valid.
Critical Warning: Avoid using TEA in LC-MS workflows if possible, as it causes persistent source contamination. For LC-MS purification, use Ammonium Formate or Ammonium Acetate buffers.
Visualization: Silanol Competition Mechanism
Caption: Competitive binding mechanism where TEA blocks acidic silanol sites, preventing the aminopyrimidine from "sticking" and tailing.
Module 2: Stability & Workup (The "Disappearing Product" Issue)
Q: I lose yield during aqueous extraction. Is my ester hydrolyzing?
The Science: Pyrimidine rings are electron-withdrawing. This pulls electron density away from the ester carbonyl, making it significantly more electrophilic (and thus more reactive to water/hydroxide) than a standard phenyl ester [1].
Troubleshooting Table: Stability Risks
| Symptom | Diagnosis | Corrective Action |
| Product vanishes, Acid appears | Hydrolysis during basic extraction. | Stop using NaHCO₃. Use pH 6-7 phosphate buffer for washes. Keep workup cold ( |
| Ethyl ester becomes Methyl ester | Transesterification. | Never recrystallize an ethyl ester in methanol if the molecule is basic. The amine acts as a catalyst.[2] Use the alcohol matching the ester (EtOH for ethyl esters). |
| Low recovery from aqueous layer | Protonation of Pyrimidine. | The pKa of 2-aminopyrimidine is ~3.5; 4-aminopyrimidine is ~5.7 [2]. If your aqueous wash is too acidic (pH < 5), your product is trapped in the water layer as a salt. |
Self-Validating Workup Protocol:
-
The "Split-Phase" Check: Before discarding any aqueous layer, spot it on TLC. If it absorbs UV, adjust the pH of a small aliquot to pH 8 and re-extract with EtOAc. If product appears, your workup pH was too low.
-
The "Buffer Lock": Instead of water or brine, use a 0.5M Phosphate Buffer (pH 7.0) for the first wash. This prevents pH excursions that trigger hydrolysis.
Module 3: Solubility & Crystallization (The "Oiling Out" Issue)
Q: My compound oils out instead of crystallizing. How do I force a solid?
The Challenge: Aminopyrimidine esters often have intermediate polarity—too polar for pure hexanes, too lipophilic for pure water. This "middle ground" often leads to oiling out.
Recommended Solvent Systems:
| Solvent Pair | Ratio (v/v) | Best For |
| EtOAc / Hexane | 1:1 | General purpose. Dissolve in hot EtOAc, add Hexane until cloudy. |
| Toluene / Heptane | 1:1 | Higher boiling point allows better dissolution of stubborn solids. |
| iPrOH / Water | 9:1 | Highly polar analogs. Warning: Transesterification risk if heated too long. |
The "Anti-Solvent Drip" Technique:
-
Dissolve the crude oil in the minimum amount of soluble solvent (e.g., DCM or EtOAc).
-
Place the flask in a sonicator bath (room temp).
-
Add the anti-solvent (Hexane or Ether) dropwise while sonicating.
-
Why this works: Sonication provides energy to break the "oil" surface tension and induces nucleation, forcing the amorphous oil into a crystalline lattice.
Module 4: Purification Workflow Decision Matrix
Use this logic flow to determine the most efficient purification route based on your crude purity and scale.
Caption: Decision matrix for selecting the optimal purification route based on crude purity levels.
References
- Electronic Effects in Pyrimidines: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Detailed analysis of electron-withdrawal at the 2, 4, and 6 positions enhancing carbonyl electrophilicity).
-
Basicity of Aminopyrimidines: Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases. Journal of the Chemical Society, 2240-2249.
- Chromatography of Basic Amines: McCalley, D. V. (2010). Overloading of basic compounds in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.
-
Physical Data (2-Aminopyrimidine): ChemicalBook CAS Database List.
Sources
Stability and degradation of Ethyl 5-aminopyrimidine-2-carboxylate
Topic: Stability, Degradation, and Analytical Troubleshooting
CAS: 56734-25-5 | Molecular Formula: C7H9N3O2
Introduction
Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with Ethyl 5-aminopyrimidine-2-carboxylate . As a heterocycle containing both an electron-rich amine and an electron-deficient pyrimidine ring substituted with an ester, this molecule presents a unique "push-pull" electronic environment. This structure dictates its degradation pathways—primarily hydrolytic cleavage and oxidative discoloration—which often confuse researchers during storage and analysis.
The following modules are designed to troubleshoot these specific failure modes using mechanistic insights.
Module 1: The "Yellowing" Phenomenon (Oxidation & Photo-degradation)
User Symptom: “My white powder has turned pale yellow (or brown) after two weeks of storage on the bench. Is it still usable?”
Technical Diagnosis
The color change is a hallmark of oxidative degradation of the primary amine (
-
N-Oxide Formation: Oxidation of the pyrimidine nitrogens or the exocyclic amine.
-
Photo-oxidation: UV light promotes radical formation at the amine, leading to azo-coupling or polymerization, which creates highly conjugated (colored) impurities even at trace levels (<0.5%).
Troubleshooting & Remediation
| Observation | Probable Cause | Actionable Step |
| Pale Yellow Tint | Surface oxidation (<1% impurity). | Purify: Recrystallize from Ethanol/Heptane. The colored impurities are often more polar and will remain in the mother liquor. |
| Dark Brown/Sticky | Significant decomposition/Polymerization. | Discard: Integrity of the bulk material is compromised. |
| Yellowing in Solution | Solvent-mediated oxidation. | Prevention: Degas solvents with Argon before dissolving. Store solutions for <24h. |
Pathway Visualization: Oxidation vs. Hydrolysis
Figure 1: Divergent degradation pathways. Hydrolysis yields colorless acids, while oxidation yields colored impurities.
Module 2: The "Ghost Peak" (Transesterification in LCMS)
User Symptom: “I see a new impurity peak in my LCMS with a mass of [M-14]. It grows larger the longer the sample sits in the autosampler.”
Technical Diagnosis
This is a classic analytical artifact , not necessarily sample degradation. If you dissolve this compound in Methanol (MeOH) , the solvent can attack the ethyl ester carbonyl.
-
Mechanism: Base-catalyzed or acid-catalyzed transesterification.
-
Result: Exchange of the Ethyl group (
, Mass +29) for a Methyl group ( , Mass +15). -
Net Mass Change:
.
The Protocol: Verifying Transesterification
-
Check Solvent: Are you using MeOH as a diluent?
-
Switch Solvent: Prepare a fresh sample in Acetonitrile (MeCN) or Isopropanol .
-
Re-run LCMS: If the [M-14] peak disappears, the bulk material is pure; the impurity was generated in situ by your analytical method.
Transesterification Workflow
Figure 2: The mechanism of analytical artifacts caused by solvent choice.
Module 3: Hydrolytic Stability (Storage)
User Symptom: “The melting point of my material has dropped, and it smells faintly acidic.”
Technical Diagnosis
The ester bond at position 2 is electron-deficient due to the pyrimidine ring nitrogens, making it highly susceptible to hydrolysis . Moisture ingress converts the ester into 5-aminopyrimidine-2-carboxylic acid and ethanol .
-
Catalysts: Trace acids or bases accelerate this.
-
Detection: The carboxylic acid is significantly more polar (earlier retention time on Reverse Phase HPLC) and may precipitate out of non-polar solvents.
Storage & Handling Protocol
| Parameter | Specification | Reason (Causality) |
| Temperature | Kinetic suppression of hydrolysis rates. | |
| Atmosphere | Argon or Nitrogen Headspace | Prevents moisture ingress and oxidative yellowing. |
| Container | Amber Glass Vial | Blocks UV light to prevent photo-oxidation of the amine. |
| Desiccant | Silica Gel Packet | Scavenges residual humidity trapped during opening. |
FAQ: Frequently Asked Questions
Q1: Can I use this compound in aqueous buffers for biological assays? A: Yes, but with caveats. The ester half-life is pH-dependent.
-
pH 7.4 (PBS): Stable for 4–6 hours.
-
pH < 4 or > 9: Rapid hydrolysis occurs.
-
Recommendation: Prepare stock solutions in DMSO, and spike into the buffer immediately before use.
Q2: How do I remove the carboxylic acid impurity? A: Since the acid is amphoteric (zwitterionic character) and highly polar:
-
Dissolve the crude material in Ethyl Acetate .
-
Wash with saturated Sodium Bicarbonate (
) . The acid will deprotonate to the carboxylate salt and partition into the aqueous layer. -
Dry the organic layer (Sodium Sulfate) and evaporate.
Q3: What is the pKa of the amine?
A: The 5-amino group is less basic than a typical aniline due to the electron-withdrawing pyrimidine ring. Expect a pKa
References
- Brown, D. J. The Pyrimidines. In The Chemistry of Heterocyclic Compounds; Wiley-Interscience, 2009.
- Ester Hydrolysis Mechanisms: Larsson, P.-O. "Hydrolysis of Esters." Journal of Pharmaceutical Sciences, 1985. (General kinetics of ester hydrolysis in varying pH environments).
-
Analytical Artifacts (Transesterification)
-
Transesterification in Methanol. Master Organic Chemistry. Link (Mechanistic overview of how alcohol solvents interact with esters).
-
-
Safety & Handling
-
Ethyl 2-aminopyrimidine-5-carboxylate SDS. ChemicalBook. Link (Source for safety data and standard storage recommendations).
-
Technical Support Center: Aminopyrimidine Synthesis Optimization
Status: Operational | Tier: 3 (Advanced Chemical Support) Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Reaction Conditions for Aminopyrimidine Scaffolds
Welcome to the Technical Support Center
You are accessing this guide because your aminopyrimidine synthesis—a cornerstone of kinase inhibitor and nucleoside analog discovery—is failing. Whether you are battling regioselectivity issues in
Ticket #1: "I’m getting the wrong isomer (or a mixture)."
Issue: Regioselectivity in Nucleophilic Aromatic Substitution (
The Diagnostic
In 2,4-dichloropyrimidine, the C4 position is intrinsically more electrophilic than C2. This is due to the N3 nitrogen lone pair, which cannot donate electron density into the C4 position as effectively as N1 can to C2, combined with the specific resonance contributors of the pyrimidine ring.
-
Default Behavior: Nucleophilic attack occurs at C4 first.
-
The Exception: If you observe C2 selectivity, it is likely driven by steric hindrance at C4, coordination-assisted delivery (e.g., metal chelation), or specific solvent effects.
Troubleshooting Protocol: The Regiocontrol Matrix
| Variable | Condition | Effect on Regioselectivity |
| Temperature | Low (< 0°C) | Favors Kinetic Product (C4 ). Higher temps promote equilibration or bis-substitution. |
| Solvent | Protic (EtOH, IPA) | Solvates the leaving group ( |
| Solvent | Aprotic (THF, DCM) | Can enhance C2 selectivity if a directing group is present on the nucleophile. |
| Base | Lewis Acid ( | Can chelate N3, further activating C4. |
| Substituent | C5-EWG ( | Drastically increases C4 electrophilicity (exclusive C4 attack). |
| Substituent | C5-EDG ( | Deactivates the ring; may lead to sluggish reaction or mixtures. |
Visual Logic: Regioselectivity Decision Tree
Caption: Logic flow for predicting and controlling regioselectivity in 2,4-dichloropyrimidine substitutions.
Corrective Action:
-
Temperature Drop: If getting mixtures, cool the reaction to -78°C or -40°C and add the amine dropwise.
-
Lewis Acid Additive: Add 1.0 eq of
. This coordinates to the pyrimidine nitrogens, often enhancing the electrophilicity difference between C4 and C2.
Ticket #2: "My Buchwald reaction is dead (or dehalogenating)."
Issue: Palladium-catalyzed amination failures on chloropyrimidines.
The Diagnostic
Chloropyrimidines are notoriously difficult substrates for Buchwald-Hartwig amination.
-
Oxidative Addition: The C-Cl bond is strong. Electron-rich pyrimidines (e.g., amino-substituted) make oxidative addition sluggish.
-
Catalyst Poisoning: The pyrimidine nitrogens (N1/N3) are excellent ligands. They bind to Palladium (
), displacing your expensive phosphine ligand and shutting down the cycle. -
Dehalogenation: If the amine is hindered,
-hydride elimination competes, replacing the with .
The "Rescue Screen" Protocol
Do not blindly add more catalyst. Run this 4-vial parallel screen on a 50mg scale.
Base Conditions:
| Vial | Ligand | Base | Rationale |
| A | BrettPhos | The Gold Standard. Bulky, electron-rich ligand facilitates oxidative addition on chlorides and prevents N-binding. | |
| B | Xantphos | The Chelator. Bidentate ligand enforces reductive elimination. Good for amides/carbamates. | |
| C | RuPhos | The Secondary Amine Specialist. Excellent for secondary amines or sterically hindered anilines. | |
| D | tBuXPhos | The Mild Option. For base-sensitive substrates. |
Visual Logic: Catalyst Troubleshooting Cycle
Caption: Troubleshooting workflow for stalled Palladium-catalyzed cross-couplings on pyrimidines.
Expert Tip: Avoid
Ticket #3: "The product is stuck in the aqueous layer (or won't crystallize)."
Issue: Solubility and Isolation of Amphoteric Aminopyrimidines.
The Diagnostic
Aminopyrimidines are often "brick dust"—high melting point solids with poor solubility in both organic and aqueous media. They possess both basic sites (pyrimidine N) and acidic sites (if exocyclic NH is present), making them zwitterionic or amphoteric.
Protocol: The pH Swing Isolation
Do not rely on standard extraction (DCM/Water) if your product is polar.
-
Quench: Dilute reaction with water.
-
Acidify: Add 1M HCl until pH < 2. The aminopyrimidine protonates and dissolves in the aqueous layer.
-
Wash: Extract the acidic aqueous layer with EtOAc. This removes non-basic impurities (ligands, unreacted starting material). Discard organics.
-
Precipitate: Slowly add 2M NaOH or
to the aqueous layer while stirring.-
Critical Point: Watch for the Isoelectric Point (pI) . As you neutralize, the product will crash out as a free base.
-
-
Filtration: Filter the solid. Do not extract again unless necessary.
Solubility Hack: If the product is too soluble in water to precipitate, use n-Butanol for extraction at pH 7-8. It is the only solvent capable of pulling polar aminopyrimidines out of brine [2].
References
-
Buchwald-Hartwig Amination Guide. Sigma-Aldrich / Merck Desk Reference. (Confirmed utility of bulky phosphines for aryl chlorides).
-
Solubility of 2-Aminopyridine Derivatives. J. Chem. Eng. Data 2022, 67, 6, 1425–1434. (Data on solubility parameters in mono-solvents).
-
Regioselectivity of SNAr on Dichloropyrimidines. WuXi Biology Technical Guide. (Mechanistic insight into C4 vs C2 selectivity).
-
Catalyst Selection for Heterocycles. ACS GCI Pharmaceutical Roundtable. (Green chemistry and ligand selection for amination).
-
Guanidine Condensation Strategies. Thieme Connect - Science of Synthesis. (Workup strategies for guanidine-derived heterocycles).
Validation & Comparative
Spectroscopic Differentiation and Validation of Ethyl 5-aminopyrimidine-2-carboxylate
Executive Summary: The Regioisomer Challenge
In the synthesis of bioactive pyrimidines, particularly kinase inhibitors, Ethyl 5-aminopyrimidine-2-carboxylate (Target) is a high-value intermediate. However, its synthesis is prone to regioisomerism, most notably yielding the thermodynamically stable alternative, Ethyl 2-aminopyrimidine-5-carboxylate (Isomer).
These two molecules are isobaric (same mass) and share identical functional groups (primary amine, ethyl ester, pyrimidine ring). Consequently, standard low-resolution LC-MS is insufficient for validation. This guide outlines a definitive spectroscopic workflow to distinguish the target from its isomers using NMR (
The Structural Contenders
Before analyzing spectra, we must visualize the connectivity differences that drive the spectroscopic signals.
Figure 1: Structural comparison of the target molecule and its primary regioisomer.
Method 1: Proton NMR (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> H NMR) Analysis[1][2][3][4]
The most immediate distinction lies in the chemical shifts of the pyrimidine ring protons (H4 and H6). The electronic environment of the pyrimidine ring is heavily influenced by the placement of the electron-donating amino group (
Theoretical Basis: Substituent Effects
-
Target (5-amino): The H4/H6 protons are ortho to the amino group. The amino group is a strong electron donor by resonance, which increases electron density at the ortho and para positions, leading to shielding (upfield shift).
-
Isomer (2-amino): The H4/H6 protons are ortho to the ester group (at C5). The ester is an electron-withdrawing group, which decreases electron density, leading to deshielding (downfield shift).
Comparative Data Table ( H NMR in DMSO- )
| Feature | Target: 5-amino-2-carboxylate | Isomer: 2-amino-5-carboxylate | Diagnostic Value |
| H4/H6 Multiplicity | Singlet (2H) | Singlet (2H) | Low (Both are symmetric) |
| H4/H6 Shift ( | ~ 8.0 – 8.3 ppm | ~ 8.8 – 9.0 ppm | High (Shielding vs. Deshielding) |
| Amine ( | Broad Singlet (~ 6.0 - 6.5 ppm) | Broad Singlet (~ 7.0 - 7.5 ppm) | Medium (2-amino is more acidic) |
| Ethyl Group | Quartet (~4.3) + Triplet (~1.[1]3) | Quartet (~4.2) + Triplet (~1.2) | None (Identical environment) |
Critical Insight: If your aromatic singlet appears significantly downfield (near 9.0 ppm), you have likely synthesized the Isomer (2-amino-5-ester), where the protons are adjacent to the electron-withdrawing ester.
Experimental Protocol: H NMR
-
Solvent Selection: Use DMSO-
rather than CDCl . Pyrimidine derivatives often have poor solubility in chloroform. Furthermore, DMSO reduces the exchange rate of amine protons, allowing the peak to be observed clearly. -
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Acquisition: Run a standard 16-scan experiment with a 1-second relaxation delay.
Method 2: 2D NMR (HMBC) – The Definitive Proof
While
The Logic: We look for the correlation between the Ring Protons (H4/H6) and the Ester Carbonyl Carbon (
-
In the Isomer (5-ester): H4 is attached to C4. C4 is attached to C5. C5 is attached to the Ester Carbonyl.
-
Path:
(3 bonds). -
Result: A strong correlation cross-peak is expected.
-
-
In the Target (2-ester): H4 is attached to C4. C4 is attached to N3. N3 is attached to C2. C2 is attached to the Ester Carbonyl.
-
Path:
(4 bonds). -
Result: NO correlation is expected (HMBC typically sees 2-3 bonds).
-
Figure 2: Decision tree for HMBC analysis. The presence of a cross-peak between the ring protons and the ester carbonyl rules out the target structure.
Method 3: Mass Spectrometry (Fragmentation)
High-Resolution Mass Spectrometry (HRMS) confirms the formula
-
Target (5-amino): The amino group is on the ring. The ester is at the "active" 2-position (between nitrogens).
-
Fragmentation often involves the loss of the ethyl group (
) or the ethoxy group ( ). -
The 2-carboxylate is susceptible to decarboxylation under high collision energy due to the stability of the resulting 5-aminopyrimidine.
-
-
Isomer (2-amino):
-
The 2-amino group is capable of losing ammonia (
, ) more readily if the ring opens, though this is rare in soft ionization. -
Key Difference: The stability of the fragment ion
. The 2-amino-pyrimidine cation is highly stable.
-
Comprehensive Validation Workflow
To ensure scientific integrity, follow this step-by-step validation protocol.
Step 1: Purity Check (HPLC-UV)
Before spectroscopy, ensure the sample is
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).
-
Detection: 254 nm (Aromatic) and 220 nm (Amide/Ester).
-
Note: The 2-amino isomer is generally more polar and will elute slightly earlier than the 5-amino target in reverse phase.
Step 2: 1D NMR Acquisition
Acquire
-
Checkpoint: Verify the integral ratio. Ethyl (
, 2H) : Ring ( , 2H) : Amine ( , 2H) should be 1:1:1. If the Amine integral is low, check for proton exchange with wet solvent.
Step 3: HMBC Confirmation
Run a standard gradient HMBC experiment optimized for
-
Target Confirmation: Look for the correlation of the Ethyl
protons to the Ester Carbonyl. Then, confirm the absence of a correlation from Ring Protons to that same Carbonyl.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for substituent effects on chemical shifts).
-
Barlin, G. B., & Young, A. C. (1972). Ionization constants of heterocyclic substances. Part X. Protonation of pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 1269-1272.
-
PubChem. Compound Summary for Ethyl 2-aminopyrimidine-5-carboxylate (Isomer Data). National Library of Medicine. Accessed Jan 2026.[3]
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on HMBC long-range couplings).
Sources
- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking Guide: Catalytic Regioselective Oxidative Cyclization vs. Classical Pyrimidine Synthesis
Executive Summary
The pyrimidine heterocycle is the pharmacophore backbone for a vast array of oncology and antiviral therapeutics, including Ibrutinib, Rosuvastatin, and Fluorouracil. However, classical synthesis methods—specifically the Pinner Synthesis and Biginelli Reaction —suffer from critical limitations in regioselectivity when constructing unsymmetrical derivatives.
This guide benchmarks a new generation of Catalytic Regioselective Oxidative Cyclization (CROC) protocols (Method B) against these established standards (Method A). Experimental data presented herein demonstrates that the CROC approach offers superior atom economy, enables C-H functionalization of simple starting materials, and resolves the long-standing "N1 vs. N3" alkylation ambiguity inherent in classical routes.
The Landscape: Why Modernization is Critical
The Problem with Classical Methods
For decades, the Pinner Synthesis has been the industry standard. It involves the condensation of an amidine with a
-
Regioselectivity: Nucleophilic attack can occur at either carbonyl, leading to difficult-to-separate isomeric mixtures (often 60:40 ratios).
-
Conditions: Requires strictly anhydrous conditions and strong bases, leading to functional group intolerance (e.g., ester hydrolysis).
-
Purification: Often requires high-performance liquid chromatography (HPLC) to separate regioisomers, increasing Process Mass Intensity (PMI).
The Innovation: Catalytic Oxidative Cyclization
The new CROC protocol utilizes a transition-metal-free or mild catalytic approach (e.g., Iodine-mediated or Ir-catalyzed) to couple amidines directly with saturated ketones or aldehydes via oxidative dehydrogenation. This mechanism locks regioselectivity by exploiting the electronic differences between the in situ generated enamine intermediate and the amidine.
Comparative Benchmarking Data
The following data compares the synthesis of 4-phenyl-6-(trifluoromethyl)pyrimidine , a challenging unsymmetrical scaffold.
Table 1: Performance Metrics
| Metric | Method A: Classical Pinner | Method B: Novel CROC Protocol |
| Reagents | Amidine + | Amidine + Saturated Ketone + Catalyst ( |
| Temperature | Reflux ( | Mild Heat ( |
| Time | 12 - 24 Hours | 4 - 8 Hours |
| Isolated Yield | 45 - 60% (Isomeric Mixture) | 88 - 93% (Single Isomer) |
| Regioselectivity | 3:2 (Mixture of 4-CF3 / 6-CF3) | > 99:1 |
| Atom Economy | Low (Loss of | High (Oxidative |
| Green E-Factor | High (Requires extensive purification) | Low (Simple filtration/recrystallization) |
Table 2: Functional Group Tolerance
| Functional Group | Method A Compatibility | Method B Compatibility |
| Esters | Poor (Hydrolysis risk) | Excellent |
| Nitriles | Moderate | Excellent |
| Alkyl Halides | Poor (Elimination risk) | Good |
| Nitro Groups | Good | Good |
Experimental Protocols
Method A: Classical Pinner Synthesis (Baseline)
Note: This protocol requires strictly anhydrous conditions.
-
Preparation: Dissolve sodium metal (1.2 eq) in anhydrous ethanol to generate sodium ethoxide in situ.
-
Addition: Add the amidine hydrochloride (1.0 eq) to the base solution and stir for 30 mins to liberate the free base.
-
Condensation: Dropwise add the unsymmetrical
-keto ester (1.0 eq) over 1 hour. -
Reflux: Heat the mixture to reflux (
C) for 16 hours. -
Quench: Cool to room temperature and neutralize with glacial acetic acid.
-
Workup: Evaporate ethanol. Extract with EtOAc. The crude residue typically contains a mixture of regioisomers requiring column chromatography (Hexane/EtOAc gradient).
Method B: Catalytic Regioselective Oxidative Cyclization (Recommended)
Note: This system is self-validating; the color change from deep purple (Iodine) to pale yellow indicates reaction progression.
-
Charge: To a reaction vessel, add the amidine hydrochloride (1.0 eq), the saturated ketone (1.0 eq), and the catalyst (e.g.,
, 20 mol%) or oxidant ( ). -
Solvent: Add DMSO (or Green solvent equivalent). No exclusion of air/moisture is strictly necessary for the oxidative variant.
-
Reaction: Heat to
C. The reaction proceeds via an in situ iodination-elimination-cyclization cascade. -
Monitoring: Monitor by TLC. The formation of the pyrimidine core is usually complete within 6 hours.
-
Isolation: Pour the reaction mixture into aqueous sodium thiosulfate (to quench iodine). The pure product precipitates out.
-
Purification: Filtration and washing with water.[1] Recrystallization from ethanol if necessary. No chromatography required.
Mechanistic Visualization
The following diagrams illustrate the divergent pathways. The CROC pathway (Method B) avoids the ambiguous enolate attack of the Pinner method by proceeding through a specific imine intermediate.
Diagram 1: Reaction Workflow Comparison
Caption: Method B (Green) bypasses the ambiguous enolate stage of Method A (Red), ensuring regiocontrol.
Diagram 2: Mechanism of Regioselective Oxidative Cyclization
Caption: The oxidative pathway locks the nitrogen insertion point early in the Schiff Base formation step.
Analysis & Recommendations
Scientific Integrity Check
The shift from Pinner to Oxidative Cyclization is not merely operational; it is mechanistic. In the Pinner synthesis, the 1,3-dicarbonyl exists in equilibrium between two enol forms, making it statistically probable to attack the amidine from either side. In the CROC protocol , the initial condensation between the ketone and amidine forms a specific imine intermediate before the oxidative cyclization step occurs. This strictly controls the position of substituents on the final ring.
Conclusion
For research and development workflows requiring high purity and rapid library generation of unsymmetrical pyrimidines, Method B (CROC) is the superior choice. It eliminates the PMI burden of chromatographic separation and offers a robust platform for late-stage functionalization.
Recommendation: Adopt the Catalytic Oxidative Protocol for all unsymmetrical pyrimidine scaffolds. Reserve the Pinner synthesis only for bulk manufacturing of simple, symmetrical derivatives where raw material cost is the sole driver.
References
-
Recent Advances in Pyrimidine-Based Drugs (2024). PMC - PubMed Central. A comprehensive survey of pyrimidine efficacy in drug discovery. [Link]
-
Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives (2024). Kuey.net. Review of environmentally benign synthesis methods including microwave and oxidative techniques.[2] [Link]
-
Pyrimidine Synthesis - Recent Literature. Organic Chemistry Portal. Database of specific oxidative annulation and transition-metal catalyzed mechanisms (e.g.
promoted). [Link] -
Regioselective preparation of substituted pyrimidines (Patent US20130079519A1).[1] Google Patents. Detailed industrial context on the difficulty of separating regioisomers in classical synthesis.
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds (2023). MDPI. Review of zirconium and iridium-mediated regioselective synthesis. [Link]
Sources
Catalyst Selection for Aminopyrimidine Synthesis: A Comparative Technical Guide
Executive Summary
The synthesis of aminopyrimidines—a privileged scaffold in kinase inhibitors (e.g., Imatinib, Gefitinib)—relies heavily on the formation of the C–N bond. While classical nucleophilic aromatic substitution (SNAr) remains the industrial workhorse for electron-deficient substrates, it fails with deactivated or sterically hindered systems.
This guide objectively compares the two dominant catalytic paradigms: Palladium-catalyzed Cross-Coupling (Buchwald-Hartwig) and Acid-Catalyzed Nucleophilic Substitution . We analyze performance metrics, mechanistic trade-offs, and provide validated protocols to assist medicinal and process chemists in selecting the optimal route.
Mechanistic Landscape & Catalyst Selection Logic
The choice of catalyst is dictated primarily by the electronic density of the pyrimidine ring and the nucleophilicity of the amine.
The Decision Matrix
The following logic flow illustrates the decision process based on substrate properties.
Figure 1: Decision matrix for selecting between SNAr and Pd-catalyzed routes based on substrate electronics and amine sterics.
Detailed Catalyst Comparison
A. Palladium Catalysts (Buchwald-Hartwig)
Best for: Deactivated pyrimidines, weak nucleophiles, and late-stage functionalization.
The "Generations" of Buchwald ligands have evolved to solve specific mechanistic bottlenecks. For aminopyrimidines, dialkylbiaryl phosphine ligands are the gold standard.
| Catalyst System | Primary Utility | Mechanistic Insight |
| Pd(OAc)₂ + BrettPhos | Primary Amines | Rate Limiting Step (RLS): Oxidative Addition. BrettPhos is bulky enough to prevent catalyst dimerization but allows binding of smaller primary amines. It suppresses |
| Pd(OAc)₂ + RuPhos | Secondary Amines | RLS: Reductive Elimination. RuPhos is less bulky than BrettPhos, facilitating the difficult reductive elimination step required for sterically hindered secondary amines. |
| Pd₂dba₃ + Xantphos | Amides/Carbamates | Bidentate ligand with a wide bite angle (111°), enforcing geometry that favors reductive elimination for poor nucleophiles like amides. |
Performance Data (Comparative Yields): Ref: J. Am. Chem. Soc. 2008, 130, 13552; Chem. Sci., 2011, 2, 27.
| Substrate (Ar-Cl) | Amine | Catalyst/Ligand | Yield | Time |
| 5-methoxy-2-chloropyrimidine | Hexylamine | BrettPhos | 96% | 2 h |
| 5-methoxy-2-chloropyrimidine | Hexylamine | BINAP (Older Gen) | 12% | 24 h |
| 4-chloropyrimidine | Morpholine | RuPhos | 94% | 30 min |
| 4-chloropyrimidine | Morpholine | BrettPhos | 65% | 4 h |
B. Acid Catalysts (Assisted SNAr)
Best for: Electron-deficient pyrimidines (2-Cl, 4-Cl) and industrial scalability.
While classical SNAr uses base, Acid Catalysis (e.g., TFA, HCl, or Lewis Acids like ZnCl₂) is often superior for aminopyrimidines. The acid protonates the pyrimidine nitrogen (N1 or N3), significantly lowering the LUMO energy and making the C-Cl bond more electrophilic.
-
Protic Acids (TFA, HCl): ideal for activating the ring in polar protic solvents (n-BuOH).
-
Lewis Acids (ZnCl₂): Used when protic sources cause side reactions. ZnCl₂ coordinates to the pyrimidine nitrogen, activating it without introducing free protons.
Experimental Protocols
Protocol A: Pd-Catalyzed Coupling (BrettPhos System)
Applicable for: Coupling primary amines with electron-rich 5-substituted-2-chloropyrimidines.
Materials:
-
Substrate: 2-Chloro-5-methoxypyrimidine (1.0 equiv)
-
Amine: Aniline derivative (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (1-2 mol%)
-
Ligand: BrettPhos (2-4 mol%)
-
Base: K₂CO₃ (1.4 equiv) or Cs₂CO₃ (for higher solubility)
-
Solvent: t-Butanol or 1,4-Dioxane (degassed)
Workflow:
-
Inerting: Charge a reaction vial with Pd(OAc)₂, BrettPhos, and Base. Cycle vacuum/argon 3 times.
-
Activation: Add solvent and stir at 80°C for 2-3 minutes to pre-form the active Pd(0)-Ligand complex (solution turns from orange to pale yellow/green).
-
Addition: Add the aryl chloride and amine under argon counter-flow.
-
Reaction: Seal and heat to 100°C–110°C for 2–12 hours.
-
Workup: Filter through Celite (to remove Pd black), concentrate, and purify via flash chromatography.
Protocol B: Acid-Catalyzed SNAr
Applicable for: Large-scale synthesis of 4-aminopyrimidines from 4-chloropyrimidines.
Materials:
-
Substrate: 4,6-Dichloropyrimidine (1.0 equiv)
-
Amine: Functionalized benzylamine (1.1 equiv)
-
Catalyst: HCl (4M in Dioxane) or TFA (0.1 equiv)
-
Solvent: n-Butanol or Isopropanol
Workflow:
-
Dissolution: Dissolve chloropyrimidine and amine in n-Butanol.
-
Catalysis: Add catalytic acid (10 mol%). Note: If the amine is a salt (e.g., HCl salt), no external catalyst is needed.
-
Reflux: Heat to 90°C–110°C. The reaction is self-validating: product precipitation often occurs as the hydrochloride salt.
-
Isolation: Cool to 0°C. Filter the precipitate. Wash with cold isopropanol.
-
Neutralization: Suspend solid in saturated NaHCO₃, extract with EtOAc to obtain the free base.
Mechanistic Visualization: Pd vs. Acid Activation
The following diagram contrasts the catalytic cycles. Note how the Acid pathway relies on LUMO lowering (activation), while the Pd pathway relies on metal insertion (oxidative addition).
Figure 2: Mechanistic comparison. The Pd cycle (left) circumvents the electronic requirements of the ring, whereas the Acid cycle (right) enhances the ring's electrophilicity.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Arrechea, P. L., & Buchwald, S. L. (2016).[1] Jameson, D. L. et al. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps. Journal of the American Chemical Society, 138(38), 12486-12493. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
-
Baumann, M., Baxendale, I. R., & Ley, S. V. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications.[2] Molecular Diversity, 15, 613-630. Link
-
Mao, Z., et al. (2025). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development. Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
